Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate typically involves the cyclization of β-ketoamides in the presence of ammonium hydroxide and acetic acid in refluxing toluene . The β-ketoamides are prepared by N-H insertion of rhodium carbenoids to aryl amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of robust and scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological and chemical properties .
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. This compound can interact with enzymes, receptors, and other biomolecules, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-imidazolecarboxylate: An alkyl ester of imidazole carboxylic acid, used as a starting material in various syntheses.
2-aryl-5-(trifluoromethyl)imidazole-4-carboxylate: Synthesized by cyclization of β-ketoamides, similar to the target compound.
Uniqueness
Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate is unique due to its trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 7-(trifluoromethyl)-3H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-6(10(11,12)13)8-7(5)14-4-15-8/h2-4H,1H3,(H,14,15) |
InChI Key |
LCLJOVOXONAEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)C(F)(F)F)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.